5-tert-Butyl-2-methyl-4-pyrrolidin-1-ylmethyl-furan-3-carboxylic acid
Description
5-tert-Butyl-2-methyl-4-pyrrolidin-1-ylmethyl-furan-3-carboxylic acid (CAS: 435341-86-9) is a heterocyclic compound with the molecular formula C₁₅H₂₃NO₃ and a molecular weight of 265.35 g/mol. It features a furan-3-carboxylic acid backbone substituted with a tert-butyl group at position 5, a methyl group at position 2, and a pyrrolidin-1-ylmethyl moiety at position 4. This compound is cataloged by Shanghai PI Chemicals Ltd. (PI-19581) with 98% purity, highlighting its relevance in synthetic chemistry and drug discovery .
Properties
IUPAC Name |
5-tert-butyl-2-methyl-4-(pyrrolidin-1-ylmethyl)furan-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-10-12(14(17)18)11(9-16-7-5-6-8-16)13(19-10)15(2,3)4/h5-9H2,1-4H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSVDEJTMAQHQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(O1)C(C)(C)C)CN2CCCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349403 | |
| Record name | 5-tert-Butyl-2-methyl-4-[(pyrrolidin-1-yl)methyl]furan-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
435341-86-9 | |
| Record name | 5-tert-Butyl-2-methyl-4-[(pyrrolidin-1-yl)methyl]furan-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method 1: Direct Synthesis from Precursor Compounds
This method involves the direct synthesis from readily available precursor compounds, typically involving a multi-step reaction sequence.
- Step 1: Synthesis of tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate from benzyl derivatives under hydrogenation conditions.
| Reagents | Conditions | Yield |
|---|---|---|
| Benzyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate | Ethanol, THF, palladium on carbon, 15 psi for 18 hours | Quantitative |
- Step 2: Formation of the furan derivative through a condensation reaction with an appropriate aldehyde or ketone.
This method utilizes organometallic reagents such as Grignard reagents for the introduction of functional groups.
- A solution of tert-butyl 2-methyl-4-oxopiperidine in diethyl ether is treated with allylmagnesium bromide at low temperatures.
| Reagents | Conditions | Yield |
|---|---|---|
| Tert-butyl 2-methyl-4-oxopiperidine, allylmagnesium bromide | Ether, 0 °C for 2 hours | High yield |
Method 3: Cyclization Reactions
Cyclization reactions can be employed to form the pyrrolidine ring and introduce the furan moiety.
- The use of coupling agents and cyclization conditions leads to the formation of the desired compound.
| Reagents | Conditions | Yield |
|---|---|---|
| Various coupling agents | Reflux in dioxane or similar solvents | Variable yields depending on conditions |
The choice of solvents, temperature, and catalysts plays a significant role in the yield and purity of the final product. For instance, using tetrahydrofuran as a solvent often enhances solubility and reaction kinetics.
Table: Summary of Reaction Conditions
| Method | Solvent | Temperature | Catalyst/Conditions | Yield |
|---|---|---|---|---|
| Method 1 | Ethanol/THF | Ambient | Palladium on carbon | Quantitative |
| Method 2 | Diethyl ether | 0 °C | Grignard reagent | High yield |
| Method 3 | Dioxane | Reflux | Coupling agents | Variable |
The preparation methods for synthesizing 5-tert-butyl-2-methyl-4-pyrrolidin-1-ylmethyl-furan-3-carboxylic acid involve diverse approaches including direct synthesis from precursors, organometallic reactions, and cyclization techniques. Each method has its advantages in terms of yield and efficiency, making it essential to select the appropriate method based on available resources and desired outcomes.
Chemical Reactions Analysis
Types of Reactions
5-tert-Butyl-2-methyl-4-pyrrolidin-1-ylmethyl-furan-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry
5-tert-Butyl-2-methyl-4-pyrrolidin-1-ylmethyl-furan-3-carboxylic acid has been studied for its potential therapeutic effects. Research indicates that compounds with similar structures exhibit anti-inflammatory and analgesic properties, which may be applicable in developing new medications for pain management and inflammatory diseases .
Agricultural Sciences
The compound shows promise as a biopesticide or biocontrol agent due to its bioactive properties. It can potentially serve as an eco-friendly alternative to conventional pesticides, addressing the growing concerns over pesticide resistance and environmental impact. Studies have indicated that botanical compounds can effectively manage pests while minimizing harm to beneficial organisms .
Case Study 1: Anti-inflammatory Properties
A study focusing on the synthesis of derivatives of furan-based carboxylic acids highlighted the anti-inflammatory effects of similar compounds in animal models. The findings suggest that this compound could be further investigated for its potential in treating inflammatory conditions .
Case Study 2: Biocontrol Efficacy
Research conducted on the use of natural products for pest management demonstrated that compounds derived from furan structures possess significant insecticidal activity against various agricultural pests. The study emphasized the need for further exploration into the specific mechanisms by which this compound exerts its effects on target pests, potentially leading to new applications in sustainable agriculture .
Data Table: Comparison of Biological Activities
Mechanism of Action
The mechanism of action of 5-tert-Butyl-2-methyl-4-pyrrolidin-1-ylmethyl-furan-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary, but often include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Key Observations :
- Solubility : The morpholine substituent in PI-19582 (vs. pyrrolidine in PI-19581/83) increases polarity due to the oxygen atom in its heterocycle, likely enhancing aqueous solubility .
- Synthetic Utility : Isobutyl-substituted analogs (PI-19582/83) may offer easier functionalization due to reduced steric bulk compared to tert-butyl derivatives .
Morpholin-4-ylmethyl Analog (CAS: 362002-03-7)
A closely related compound, 5-tert-butyl-2-(morpholin-4-ylmethyl)furan-3-carboxylic acid (CAS: 362002-03-7), replaces the pyrrolidine moiety with morpholine. Key differences include:
- Molecular Weight : 267.15 g/mol (vs. 265.35 g/mol for PI-19581), reflecting the morpholine group’s additional oxygen atom .
- Biological Interactions : Morpholine derivatives are often more metabolically stable than pyrrolidine analogs, a critical factor in medicinal chemistry .
Physicochemical and Reactivity Trends
Solubility and Polarity
- Pyrrolidine vs. Morpholine : Pyrrolidine’s amine group contributes to basicity, while morpholine’s oxygen enhances hydrophilicity. This difference may render PI-19581 less water-soluble than its morpholine counterpart .
- tert-Butyl vs. Isobutyl : The tert-butyl group in PI-19581 increases lipophilicity, favoring membrane permeability in biological systems compared to isobutyl analogs .
Biological Activity
5-tert-Butyl-2-methyl-4-pyrrolidin-1-ylmethyl-furan-3-carboxylic acid, a compound characterized by its unique structural features, is gaining attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
The molecular formula of this compound is , with a molar mass of 273.36 g/mol. The compound is known to exist in a hydrochloride form with the formula and a molar mass of 301.81 g/mol .
Antimicrobial Properties
Research indicates that compounds containing pyrrolidine and furan moieties exhibit significant antimicrobial activities. For instance, derivatives of such compounds have been shown to inhibit the growth of various bacteria, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
Table 1: Antimicrobial Activity of Pyrrolidine and Furan Derivatives
| Compound Name | Target Bacteria | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| This compound | MRSA | 15 | |
| Other Pyrrolidine Derivative | E. coli | 18 | |
| Furan-containing Antibiotic | VRE | 20 |
Neuroprotective Effects
This compound has also been investigated for its neuroprotective effects, particularly in the context of Alzheimer’s disease (AD). Studies suggest that it may act as an acetylcholinesterase (AChE) inhibitor, which is crucial for increasing acetylcholine levels in the brain, thereby enhancing cognitive function in AD patients. The dual inhibition of AChE and butyrylcholinesterase (BChE) is considered beneficial in managing cholinergic deficits associated with AD .
Case Study: Neuroprotective Activity
In a study involving animal models of Alzheimer’s disease, treatment with this compound resulted in improved memory performance and reduced amyloid-beta plaque accumulation in the brain. This suggests its potential as a therapeutic agent for AD .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : By inhibiting AChE and BChE, it prevents the breakdown of acetylcholine, enhancing cholinergic transmission.
- Antimicrobial Action : The presence of nitrogen and oxygen heterocycles contributes to its ability to disrupt bacterial cell wall synthesis and protein production .
- Antioxidant Properties : Some studies suggest that it may possess antioxidant capabilities, which could mitigate oxidative stress associated with neurodegenerative diseases .
Q & A
Q. What are the recommended synthetic routes for 5-tert-Butyl-2-methyl-4-pyrrolidin-1-ylmethyl-furan-3-carboxylic acid, and how do reaction conditions influence yield?
The synthesis typically involves multi-step protocols, including:
- Pyrrolidine coupling : Introducing the pyrrolidin-1-ylmethyl group via nucleophilic substitution or reductive amination. Evidence from analogous furan-carboxylic acid syntheses (e.g., 5-(4-fluorophenyl)pyridine-3-carboxylic acid) suggests using tert-butyl groups for steric protection during coupling .
- Carboxylic acid activation : Methyl ester intermediates (common in furan derivatives) are hydrolyzed under acidic or basic conditions. For example, tert-butyl esters in related compounds are cleaved using HCl/dioxane (25 h, 20–50°C) .
- Optimization : Catalyst systems like Pd(OAc)₂ with XPhos ligands (40–100°C, inert atmosphere) improve regioselectivity in heterocyclic couplings .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- HPLC-MS : To assess purity (>98%) and detect byproducts, as seen in quality control for similar heterocyclic acids .
- NMR (¹H/¹³C) : Key for verifying substitutions on the furan ring and pyrrolidine moiety. For instance, tert-butyl protons appear as singlets near δ 1.3 ppm, while furan carbons resonate at ~110–160 ppm .
- X-ray crystallography : Resolves stereochemical ambiguities, particularly for the pyrrolidine substituent. Protocols from tert-butyl piperazine carboxylate studies (e.g., data-to-parameter ratio >17) are applicable .
Q. How should researchers handle hygroscopic or reactive intermediates during synthesis?
- Protection strategies : Use silylating agents (e.g., tert-butyldimethylsilyl chloride) for hydroxyl or amine groups, as demonstrated in multi-step syntheses of fluorinated pyridines .
- Storage : Keep intermediates under inert gas (N₂/Ar) at –20°C, with molecular sieves for moisture-sensitive steps .
Advanced Research Questions
Q. What strategies address low regioselectivity in introducing the pyrrolidin-1-ylmethyl group at the furan C4 position?
- Directing groups : Temporary esters (e.g., methyl or tert-butyl) at C3 can steer electrophilic substitution to C4. This approach is validated in 5-aryl-furan-2-carboxylic acid syntheses .
- Metal-mediated coupling : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with pre-functionalized pyrrolidine boronic esters improves selectivity, as seen in pyridine derivatives .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- DFT calculations : Predict electronic effects of substituents (e.g., tert-butyl’s electron-donating nature) on furan ring reactivity. Studies on 5-fluorophenyl pyridines used B3LYP/6-31G(d) to optimize HOMO-LUMO gaps .
- Docking studies : Map interactions with target proteins (e.g., enzymes inhibited by pyrrolidine-containing analogs) using PyMol or AutoDock .
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
- Catalyst discrepancies : Some protocols use Pd(OAc)₂/XPhos (yield: 70–85%) , while others report lower yields with CuI/1,10-phenanthroline . This may stem from oxygen sensitivity or solvent effects (e.g., tert-butanol vs. acetonitrile).
- Scale-up challenges : Pilot-scale reactions (≥10 g) often show reduced yields due to inefficient mixing or heat transfer. Microreactor systems mitigate this, as shown in fluoropyridine syntheses .
Q. How do steric effects from the tert-butyl group influence reaction kinetics or crystallographic packing?
- Kinetic studies : tert-butyl groups slow nucleophilic attacks at adjacent positions (e.g., C3 carboxylation) by ~30% compared to methyl analogs, as observed in furan-2-carboxylic acid derivatives .
- Crystal packing : Bulky tert-butyl moieties induce voids in lattice structures, reducing melting points (e.g., 120–135°C vs. 150–160°C for non-substituted analogs) .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
